3-(2-Aminopropyl)-6-chloroindole hydrochloride
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Overview
Description
3-(2-Aminopropyl)-6-chloroindole hydrochloride is a chemical compound with the molecular formula C11H15ClN2 It is a derivative of indole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropyl)-6-chloroindole hydrochloride typically involves the reaction of 6-chloroindole with 2-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Starting Materials: 6-chloroindole and 2-aminopropylamine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified by recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminopropyl)-6-chloroindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(2-Aminopropyl)indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Aminopropyl)-6-chloroindole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Aminopropyl)-6-chloroindole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminopropyl)indole hydrochloride
- 6-Chloroindole
- 2-Aminopropylamine
Uniqueness
3-(2-Aminopropyl)-6-chloroindole hydrochloride is unique due to the presence of both the 2-aminopropyl group and the 6-chloro substituent on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
1204-05-3 |
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Molecular Formula |
C11H14Cl2N2 |
Molecular Weight |
245.14 g/mol |
IUPAC Name |
1-(6-chloro-1H-indol-3-yl)propan-2-ylazanium;chloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-7(13)4-8-6-14-11-5-9(12)2-3-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H |
InChI Key |
DFLNTKICLDAPND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC(=C2)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
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